Positional Regioisomerism: Furan-3-carboxamide vs. Furan-2-carboxamide Scaffold Impact on Antitumor Cytotoxicity Profiles
In a systematically controlled anthraquinone-fused furancarboxamide series, the furan-3-carboxamide regioisomer (compound 1) displayed a cytotoxicity profile fundamentally distinct from its furan-2-carboxamide counterparts (compounds 5 and 6) across a panel of wild-type and drug-resistant tumor cell lines. The differences encompassed not only potency but also the mechanism of cell death and the capacity to form drug–DNA complexes and inhibit topoisomerase 1 [1]. This regioisomeric divergence is attributed to the altered spatial orientation of the carboxamide pharmacophore relative to the DNA-intercalating anthraquinone core, a principle that extrapolates to simpler furan-3-carboxamide scaffolds where the 3-position attachment vector differs from the 2-position by approximately 120° in the plane of the furan ring.
| Evidence Dimension | Antitumor cytotoxicity profile (wild-type and drug-resistant cell lines); drug–DNA complex formation; topoisomerase 1 inhibition |
|---|---|
| Target Compound Data | Furan-3-carboxamide derivative 1: qualitatively distinct cytotoxicity and mechanism of action [1] |
| Comparator Or Baseline | Furan-2-carboxamide derivatives 5 and 6: different cytotoxicity profiles, DNA binding, and topoisomerase 1 inhibition [1] |
| Quantified Difference | Not numerically quantified in the abstracted data; described as 'fundamental differences' by the authors across all measured endpoints [1]. |
| Conditions | In vitro cytotoxicity assays against wild-type tumor cell lines and isogenic sublines with P-glycoprotein overexpression and/or p53 inactivation; cell-free topoisomerase 1 unwinding assays; drug–DNA complex formation assays [1]. |
Why This Matters
For researchers selecting between 3-carboxamide and 2-carboxamide furan scaffolds, this evidence demonstrates that the regioisomeric position is not a trivial structural variation but a determinant of biological mechanism and resistance profile.
- [1] Shchekotikhin, A. E., et al. (2019). New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties. European Journal of Medicinal Chemistry, 163, 722–737. doi:10.1016/j.ejmech.2018.12.004. View Source
